
2-Chloroethyl 2-(4-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3 It is a chlorinated ester derivative of phenoxyacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(4-chlorophenoxy)acetic acid and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Substitution: Nucleophiles (e.g., NH3, RSH) in the presence of a base (e.g., NaOH) at room temperature.
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2) under mild heating.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)acetic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Applications De Recherche Scientifique
2-Chloroethyl 2-(4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for modifying biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 2-(4-chlorophenoxy)acetate involves its interaction with cellular components. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular function and, in the case of herbicides, disrupt plant growth by mimicking natural plant hormones (auxins).
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound used as a herbicide.
2-Chloroethyl acetate: Another chlorinated ester with different applications.
2-(4-Chlorophenoxy)acetic acid: The parent acid of 2-Chloroethyl 2-(4-chlorophenoxy)acetate.
Uniqueness
This compound is unique due to its dual functional groups (chlorinated ethyl and phenoxyacetic ester), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
5447-93-8 |
|---|---|
Formule moléculaire |
C10H10Cl2O3 |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
2-chloroethyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C10H10Cl2O3/c11-5-6-14-10(13)7-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2 |
Clé InChI |
BQFWKSQRSYZOLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)OCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


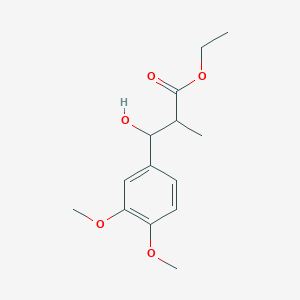

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)
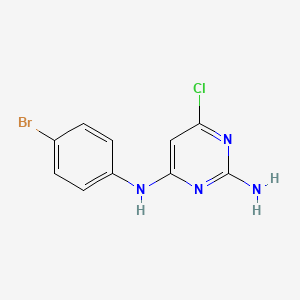
![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
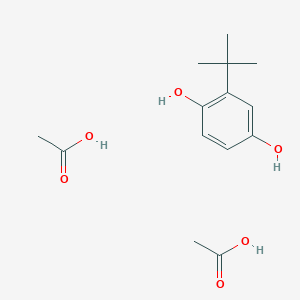
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
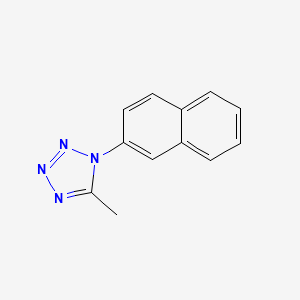

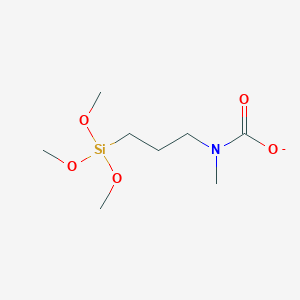

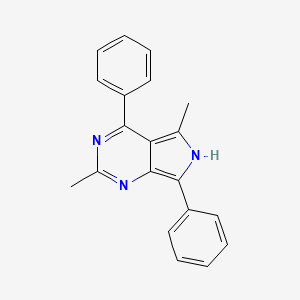
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

